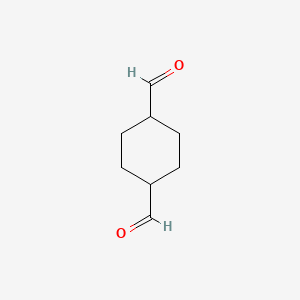

Cyclohexane-1,4-dicarbaldehyde

説明

Significance and Role in Contemporary Organic Synthesis

The primary significance of Cyclohexane-1,4-dicarbaldehyde (B67137) in modern organic synthesis lies in its role as a bifunctional building block. musechem.com The two aldehyde groups are highly reactive and susceptible to nucleophilic addition, making the compound an ideal precursor for a wide range of more complex molecules.

Its dual functionalities allow it to participate in reactions to form diverse chemical structures, including heterocyclic compounds and ligands for coordination chemistry. This reactivity is leveraged in the synthesis of various organic compounds, from polymers and resins to specialty chemicals. musechem.com For instance, the aldehyde groups can undergo reactions such as oxidation to form dicarboxylic acids, reduction to yield diols, and various nucleophilic substitution reactions to create substituted cyclohexane (B81311) derivatives. This versatility establishes it as a crucial intermediate in multi-step synthetic pathways. musechem.com

Table 2: Key Synthetic Transformations of this compound

| Reaction Type | Common Reagents | Major Product | Source |

|---|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Pyridinium (B92312) chlorochromate (PCC) | Cyclohexane-1,4-dicarboxylic acid | |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Cyclohexane-1,4-dimethanol | |

| Substitution (Nucleophilic) | Grignard reagents, Organolithium compounds | Various substituted cyclohexane derivatives |

Scope of Academic Investigation and Research Domains

Academic and industrial research involving this compound spans several key domains:

Organic and Chemical Synthesis : It is primarily used as an intermediate for synthesizing pharmaceuticals and agrochemicals. Its derivatives have been explored for developing anti-inflammatory agents, demonstrating its utility in drug discovery.

Materials Science : The compound is utilized in the production of polymers and resins. A notable application is its use as a thermotropic liquid crystal module, which is important for optical display and screen manufacturing technologies. nih.gov

Medicinal Chemistry and Biochemistry : Beyond just a synthetic intermediate, its derivatives are investigated for their therapeutic properties. Research has explored its potential in developing drugs for diseases related to oxidative stress. Furthermore, recent studies have investigated biocatalytic methods for its synthesis, such as using engineered alcohol oxidases to produce the compound from 1,4-cyclohexanedimethanol (B133615) (CHDM), highlighting a move towards more sustainable and efficient production methods. nih.gov

Historical Context of Research Trajectories

The research trajectory for this compound has evolved from foundational synthesis to advanced bio-catalytic production. A significant early milestone in its preparation was reported in 1971 by Charles F. Beam and William J. Bailey. rsc.orgrsc.orgacademictree.org They detailed a method involving the pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane at high temperatures (540–545°C) to produce the target dialdehyde (B1249045). rsc.orgrsc.org This work provided a convenient route to the compound, which could then be used in subsequent reactions, such as a Tollens reaction to yield cyclohexane-1,1,4,4-tetramethanol. rsc.orgrsc.org

Historically, chemical synthesis routes included hydrogenation and hydroformylation reactions, or the oxidation of precursors like 1,4-cyclohexanedimethanol (CHDM) using chemical oxidants or transition metal catalysts. nih.gov

More recent research has focused on improving synthesis efficiency and sustainability. A 2022 study demonstrated a significant advancement by employing protein engineering to develop a highly efficient biocatalyst. nih.gov Researchers engineered an alcohol oxidase from Arthrobacter cholorphenolicus to catalyze the oxidation of CHDM to this compound. By creating successive variants of the enzyme, they achieved a 112.5-fold increase in catalytic efficiency compared to the wild-type enzyme, enabling production at a titer of 29.6 g·L−1 on a 3 L scale. nih.gov This shift from high-temperature pyrolysis and metal-based catalysis to precision biocatalysis illustrates the modern research trend towards greener and more effective chemical manufacturing. nih.gov

Table 3: Research Findings on Engineered Alcohol Oxidase for this compound Synthesis (2022 Study)

| Enzyme Variant | Fold Increase in Activity (vs. Wild Type) | Yield of CHDA | Source |

|---|---|---|---|

| S101A | 3.3-fold | Not specified | nih.gov |

| H351V | 4.3-fold | Not specified | nih.gov |

| W2 (S101A/H351V) | 8.3-fold | 25.6% | nih.gov |

| W4 (S101A/H351V/N378S/Q329N) | 112.5-fold | 42.2% | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

cyclohexane-1,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-5-7-1-2-8(6-10)4-3-7/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKLKVRIQGSSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342945 | |

| Record name | Cyclohexane-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33424-83-8 | |

| Record name | Cyclohexane-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Cyclohexane 1,4 Dicarbaldehyde

Established Chemical Synthesis Pathways

Conventional synthesis of cyclohexane-1,4-dicarbaldehyde (B67137) relies on several well-documented chemical transformations, including high-temperature pyrolysis, oxidation of alcohol precursors, and formylation reactions.

A notable method for preparing this compound involves the thermal decomposition, or pyrolysis, of specific precursors. Research has demonstrated that 1,4-bis(allyloxymethyl)cyclohexane can be effectively converted to the target dialdehyde (B1249045). rsc.orgrsc.org This gas-phase reaction is conducted at high temperatures, typically between 540°C and 545°C, leading to the cleavage of the allyl ether groups and subsequent rearrangement to form the desired aldehyde functionalities. rsc.orgrsc.org

Table 1: Pyrolysis-Based Synthesis of this compound

| Precursor | Reaction Type | Temperature | Primary Product | Reference |

|---|

The oxidation of readily available precursors represents a primary strategy for synthesizing this compound. This includes the direct oxidation of the corresponding diol and the cleavage of larger ring systems.

The direct oxidation of cyclohexane-1,4-dimethanol (CHDM) is a common and efficient route to this compound. nih.gov This transformation can be achieved using various chemical oxidants. nih.gov The primary challenge in this reaction is controlling the oxidation to prevent the formation of the intermediate hydroxy-aldehyde, (4-hydroxymethyl)cyclohexane-1-carbaldehyde (HMCA), or over-oxidation to the dicarboxylic acid. nih.gov Transition metal catalysts and standard oxidizing agents are often employed to facilitate this conversion. nih.gov

Table 2: Chemical Oxidation of Cyclohexane-1,4-dimethanol

| Precursor | Oxidizing Agent Examples | Product | Key Challenge | Reference |

|---|

An alternative approach involves the oxidative cleavage of the carbon-carbon bond in cyclobutane-1,2-diol (B3392435) derivatives. This method provides a pathway to various 1,4-dialdehydes under neutral conditions, which can help avoid side reactions like epimerization. acs.org The use of a polymer-supported periodate (B1199274) reagent has been shown to be effective for this transformation. acs.orgnih.gov This heterogeneous reagent facilitates the cleavage of the 1,2-diol to yield the desired 1,4-dialdehyde, often in high yields, while simplifying product purification. acs.orgnih.gov This strategy has been successfully applied to synthesize various meso-1,4-dialdehydes. acs.orgresearchgate.net

Table 3: Oxidative Cleavage for meso-1,4-Dialdehyde Synthesis

| Substrate | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| cis-Cyclobutane-1,2-diols | Polymer-supported periodate | CH₂Cl₂, 25°C | Up to >99% | nih.gov, acs.org |

Formylation reactions provide a direct method for introducing aldehyde groups onto a carbon skeleton. For this compound, this can be achieved via the formylation of 1,4-dihalocyclohexane precursors. This type of reaction typically involves a formylating agent, which delivers the formyl group (-CHO). wikipedia.org For instance, processes analogous to the Vilsmeier-Haack or Gattermann-Koch reactions can be adapted. wikipedia.orgsioc-journal.cn A potential route involves reacting a 1,4-dihalocyclohexane with a formylating agent, such as a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), often in the presence of a palladium catalyst. Reaction parameters like solvent and temperature must be carefully controlled to minimize side reactions.

Oxidative Transformation of Precursors

Oxidation of Cyclohexane-1,4-dimethanol

Emerging Biocatalytic and Enzymatic Syntheses

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymatic routes offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation.

A significant advancement in this area is the use of an engineered alcohol oxidase (AOX) for the synthesis of this compound from cyclohexane-1,4-dimethanol (CHDM). nih.gov Researchers selected an AOX from Arthrobacter cholorphenolicus (AcCO) and, through protein engineering, significantly enhanced its catalytic efficiency. nih.gov The wild-type enzyme showed limited ability to convert the intermediate, (4-hydroxymethyl)cyclohexane-1-carbaldehyde (HMCA), to the final dialdehyde product. nih.gov By analyzing the enzyme's structure and catalytic mechanism, specific mutations were introduced to shorten the hydride transfer distance, thereby lowering the reaction's energy barrier. nih.gov

A variant, designated W4 (S101A/H351V/N378S/Q329N), demonstrated a 112.5-fold increase in catalytic efficiency compared to the wild-type enzyme. nih.gov Using a whole-cell catalyst system with Escherichia coli expressing this engineered enzyme, a 3-liter scale preparation achieved a titer of 29.6 g·L⁻¹ of this compound with a 42.2% yield, highlighting the industrial potential of this biocatalytic approach. nih.gov

Table 4: Biocatalytic Synthesis of this compound via Engineered Alcohol Oxidase

| Catalyst | Substrate | Key Findings | Final Titer (3L scale) | Yield (3L scale) | Reference |

|---|

Engineered Enzyme Systems for Production Enhancement

The quest for greener and more efficient synthetic routes has led to the exploration of biocatalysis. Researchers have successfully engineered a flavin adenine (B156593) dinucleotide (FAD)-dependent alcohol oxidase (AOX) for the production of this compound (CHDA) from 1,4-cyclohexanedimethanol (B133615) (CHDM). nih.govhep.com.cn Through protein engineering, a variant of the alcohol oxidase from Arthrobacter cholorphenolicus (AcCO), denoted as W4 (S101A/H351V/N378S/Q329N), was developed. nih.govhep.com.cn This engineered enzyme exhibited a remarkable 112.5-fold increase in catalytic efficiency compared to the wild-type enzyme. nih.govhep.com.cn

The enhanced performance of the engineered enzyme is attributed to a decrease in the energy barrier for hydride (H⁻) transfer, a key step in the oxidation process. nih.gov This optimization allows for more efficient conversion of the intermediate, 4-(hydroxymethyl)cyclohexane-1-carbaldehyde (HMCA), to the final product, CHDA. nih.gov The use of a whole-cell catalyst system with Escherichia coli expressing the W4 variant has demonstrated significant potential for industrial applications. nih.govhep.com.cn

Mechanistic Insights into Enzymatic Catalysis (e.g., Alcohol Oxidase)

The enzymatic oxidation of 1,4-cyclohexanedimethanol (CHDM) to this compound (CHDA) by alcohol oxidase (AOX) proceeds through a two-step process. nih.gov The first step involves the oxidation of one of the primary alcohol groups of CHDM to form the intermediate 4-(hydroxymethyl)cyclohexane-1-carbaldehyde (HMCA). nih.gov The second, and often rate-limiting, step is the oxidation of the remaining alcohol group of HMCA to yield CHDA. nih.gov

The catalytic mechanism of the native AcCO enzyme reveals that the energy barriers for the hydride (H⁻) transfer from the substrate to the FAD cofactor are 13.4 kcal·mol⁻¹ and 20.4 kcal·mol⁻¹, which limits the catalytic efficiency. nih.govhep.com.cn Protein engineering strategies have focused on modifying the active site to shorten the hydride transfer distance, thereby lowering this energy barrier. nih.govhep.com.cn In the engineered W4 variant, this distance was successfully reduced, leading to a significantly lower energy barrier of 9.2 kcal·mol⁻¹ for the oxidation of HMCA to CHDA. nih.gov This modification not only enhances the production of CHDA but also reduces the accumulation of the HMCA intermediate. nih.gov

Stereochemical Control and Isomer-Specific Synthesis

The cyclohexane (B81311) ring in this compound can exist in cis and trans isomeric forms, where the two aldehyde groups are on the same or opposite sides of the ring, respectively. libretexts.org Controlling the stereochemistry during synthesis is crucial as the properties and applications of the isomers can differ.

Strategies for cis and trans Isomer Isolation

The separation of cis and trans isomers of cyclohexane derivatives is often achieved through physical methods. For related compounds like 1,4-cyclohexanedicarboxylic acid, crystallization is a common technique. The trans isomer of 1,4-cyclohexanedicarboxylic acid can be separated from the cis isomer by heating, which causes the cis isomer to convert to the more stable trans form, followed by crystallization. google.com Similarly, for diaminocyclohexanes, the isomers can be separated by converting them to their dihydrochloride (B599025) salts and exploiting their differential solubility in solvents like methanol. google.com These principles of differential solubility and stability can be applied to the separation of the cis and trans isomers of this compound.

Stereoselective Synthetic Approaches

Stereoselective synthesis aims to produce a specific isomer preferentially. For cyclohexane derivatives, this can be achieved through various catalytic methods. For instance, iridium-catalyzed (5 + 1) annulation reactions have been developed for the stereoselective synthesis of functionalized cyclohexanes. nih.govacs.org While not specifically demonstrated for this compound, such methods offer a potential pathway for controlling the stereochemistry. The choice of catalyst and reaction conditions plays a critical role in determining the stereochemical outcome. nih.gov Predicting the product often involves considering steric hindrance, with the trans isomer generally being more stable and therefore more likely to form. vaia.com

Epimerization Phenomena during Synthesis

Epimerization, the change in the configuration at one of several stereocenters in a molecule, is a significant consideration in the synthesis of cyclohexane derivatives. For example, in the synthesis of 1,4-dialdehydes, epimerization at the alpha-position of the aldehyde groups can occur, leading to the formation of the racemic trans isomer from the mesocis isomer. nih.gov This is due to the high acidity of the alpha-protons. nih.gov

In the context of 1,4-cyclohexanedicarboxylic acid, the cis isomer can be epimerized to the more stable trans isomer by heating. google.com A similar process can be expected for this compound. The epimerization of 2- or 4-substituted cyclohexanecarboxylic acids can be efficiently achieved using potassium hydroxide (B78521). google.com For dimethyl 1,4-cyclohexanedicarboxylate, a mixture of cis and trans isomers can be converted to a product with a high percentage of the trans form by heating with potassium hydroxide in a suitable solvent. google.com

Large-Scale Synthetic Considerations and Industrial Research Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. Industrial methods often involve large-scale oxidation processes under controlled conditions to ensure high yield and purity. One common laboratory method that can be scaled up is the oxidation of 1,4-cyclohexanedimethanol using oxidizing agents. Another approach is the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane. rsc.org

For large-scale production, continuous processes are often favored over batch processes. A continuous thermal tube reactor system has been developed for the production of trans-1,4-cyclohexanedicarboxylic acid, a related compound, which avoids the need for costly specialized equipment for solid-melt processing. ntnu.no

The enzymatic synthesis of this compound also shows promise for industrial application. A 3 L scale preparation using an E. coli whole-cell catalyst has achieved a titer of up to 29.6 g·L⁻¹ with a 42.2% yield. nih.govhep.com.cn This demonstrates the potential of engineered enzyme systems for the large-scale, sustainable production of this important chemical. nih.govhep.com.cn

Data Tables

Table 1: Engineered Alcohol Oxidase (AcCO) Variants for CHDA Production

| Enzyme Variant | Key Mutations | Catalytic Efficiency Increase (fold) | Reference |

| Wild-type AcCO | - | 1 | nih.govhep.com.cn |

| W4 | S101A/H351V/N378S/Q329N | 112.5 | nih.govhep.com.cn |

Table 2: Large-Scale Production of CHDA using Engineered E. coli

| Parameter | Value | Unit | Reference |

| Bioreactor Scale | 3 | L | nih.gov |

| CHDA Titer | 29.6 | g·L⁻¹ | nih.govhep.com.cn |

| Yield | 42.2 | % | nih.govhep.com.cn |

| Space-Time Yield | 2.5 | g·L⁻¹·h⁻¹ | nih.gov |

Reactivity Profiles and Mechanistic Investigations of Cyclohexane 1,4 Dicarbaldehyde

Nucleophilic Addition Reactions of the Aldehyde Functionalities

The core reactivity of Cyclohexane-1,4-dicarbaldehyde (B67137) stems from the electrophilic nature of the carbonyl carbons in its two aldehyde groups. These carbons are susceptible to attack by a wide range of nucleophiles, a characteristic reaction of aldehydes and ketones. The electron-withdrawing effect of the carbonyl oxygen polarizes the carbon-oxygen double bond, imparting a partial positive charge on the carbon and making it an electrophilic center. A nucleophile attacks this carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield the final addition product. libretexts.org

Adduct Formation and Derivatization Strategies

The presence of two aldehyde functionalities allows for a diverse array of derivatization strategies, enabling the synthesis of various adducts and more complex molecules. For instance, it can serve as a precursor in the production of pharmaceuticals and agrochemicals.

A classic example of nucleophilic addition is the formation of cyanohydrins through the addition of hydrogen cyanide (HCN). This reaction requires a basic catalyst to generate the potent cyanide ion (CN⁻) nucleophile, which attacks the carbonyl carbon. libretexts.org The resulting cyanohydrin can be a useful intermediate for synthesizing other functional groups.

The bifunctionality of the molecule is particularly useful in creating larger, well-defined structures. The stereochemistry of the starting dicarbaldehyde plays a significant role in its reactivity. The trans isomer, with its aldehyde groups on opposite sides of the ring, is well-suited for polymerization or cross-linking applications where an extended conformation is beneficial. Conversely, the cis isomer, where the aldehyde groups are in closer proximity, may favor intramolecular reactions, such as the formation of a hemiacetal, which could influence its participation in intermolecular reactions.

Reaction Kinetics and Thermodynamic Considerations

The rate and outcome of reactions involving this compound are governed by both kinetic and thermodynamic factors. Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

Thermodynamically, the trans isomer of this compound is considered more stable than the cis isomer. This preference is attributed to reduced steric strain, as the larger aldehyde groups are positioned in equatorial orientations on opposite sides of the cyclohexane (B81311) ring, minimizing unfavorable steric interactions. uou.ac.in

Kinetic studies of related enzymatic processes provide insight into the molecule's reactivity. For example, research on the bio-catalytic oxidation of 1,4-Cyclohexanedimethanol (B133615) (CHDM) to this compound (CHDA) using an engineered alcohol oxidase has elucidated the kinetic parameters of the reaction. While this is the reverse of the reduction pathway, the data highlights the energetics of the transformation. The study revealed that modifying the enzyme's active site could significantly lower the energy barrier for hydride transfer, thereby increasing catalytic efficiency for producing CHDA. nih.gov

| Enzyme Variant | Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (s⁻¹·mM⁻¹) |

| Wild Type (WT) | CHDM | 26.8 ± 1.25 | 0.05 ± 0.01 | 0.002 |

| Variant W4 | CHDM | 5.24 ± 0.28 | 0.29 ± 0.03 | 0.055 |

| Wild Type (WT) | HMCA | 15.3 ± 0.98 | 0.02 ± 0.00 | 0.001 |

| Variant W4 | HMCA | 1.12 ± 0.19 | 0.14 ± 0.02 | 0.125 |

| Table 1: Kinetic parameters of a wild-type (WT) and engineered (W4) alcohol oxidase for the oxidation of 1,4-Cyclohexanedimethanol (CHDM) and the intermediate 4-(hydroxymethyl)cyclohexanecarboxaldehyde (B3167670) (HMCA). Data sourced from Fan et al. (2022). nih.gov |

Oxidation and Reduction Pathways

The aldehyde groups of this compound can be readily oxidized to carboxylic acids or reduced to alcohols, yielding important industrial monomers.

Oxidative Conversion to Cyclohexane-1,4-dicarboxylic Acid

The oxidation of this compound yields Cyclohexane-1,4-dicarboxylic acid, a dicarboxylic acid used in the production of polymers like polyesters and polyamides. This transformation can be achieved using a variety of common oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid, and nitric acid. ncert.nic.in Mild oxidizing agents such as Tollens' reagent (ammoniacal silver nitrate) can also effect this conversion, a reaction historically used to distinguish aldehydes from ketones. ncert.nic.inrsc.org

Reductive Transformation to Cyclohexane-1,4-dimethanol

The reduction of the two aldehyde groups leads to the formation of Cyclohexane-1,4-dimethanol (CHDM), a diol that is a key component in the manufacture of specialty polyesters and resins. This reaction is typically carried out using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. The synthesis of CHDA itself often starts from the controlled oxidation of CHDM, making the reductive pathway a well-understood reverse process. nih.gov

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO₄, CrO₃, Tollens' Reagent | Cyclohexane-1,4-dicarboxylic Acid |

| Reduction | NaBH₄, Catalytic Hydrogenation (e.g., H₂/Pd-C) | Cyclohexane-1,4-dimethanol |

| Table 2: Summary of common oxidation and reduction pathways for this compound. |

Condensation Reactions and Schiff Base Chemistry

The reactivity of this compound extends to condensation reactions, where it can act as either a nucleophile or an electrophile, and to the formation of imines (Schiff bases) with primary amines.

The aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation, presents specific nuances for this compound. byjus.com An aldol reaction requires a carbonyl compound with at least one acidic α-hydrogen. magritek.com While this compound possesses α-hydrogens, its ability to undergo a self-condensation reaction is sterically hindered. stackexchange.comguidechem.com After the initial nucleophilic addition of an enolate to another aldehyde molecule, the resulting β-hydroxy aldehyde has a quaternary α-carbon. This structure lacks the necessary α-hydrogen for the subsequent elimination of water to form the α,β-unsaturated aldehyde product. stackexchange.com Therefore, a formal aldol condensation is not feasible.

However, the compound can readily participate as the electrophilic partner in crossed-aldol reactions with other enolizable aldehydes or ketones. stackexchange.comguidechem.com Its use as the nucleophilic component is rare due to the steric bulk around the α-carbon, which makes the formation of the required enolate and its subsequent attack on an electrophile difficult. stackexchange.com

The reaction of the aldehyde groups with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is highly valuable for building complex molecular structures. When reacted with diamines, this compound can form large macrocyclic compounds. researchgate.netoup.comscirp.org Researchers have utilized this reactivity to synthesize "molecular gyroscopes," where a substituted trans-cyclohexane-1,4-diimine unit acts as a rotor within a larger, rigid macrocyclic stator. researchgate.netoup.com These studies often involve the condensation of the dialdehyde (B1249045) with a macrocyclic diamine under acidic and dehydrating conditions. oup.com

Intermolecular Condensation Phenomena

This compound readily participates in intermolecular condensation reactions, a process that involves the reaction between two separate molecules. Its dual aldehyde functionalities make it a valuable building block in the synthesis of larger, more complex structures. One notable application is in polymerization reactions where its extended trans-isomer conformation enhances reactivity.

A common synthetic route to this compound involves the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane. rsc.org The resulting dialdehyde can then undergo various reactions, including condensation with other molecules. For instance, it can react with diamines to form macrocyclic structures. The reaction with ethane-1,2-diamine and other similar diamines has been studied, demonstrating the compound's utility in forming complex cyclic systems. researchgate.net These reactions are often influenced by factors such as solvent polarity and pH, which can affect the kinetics and favor specific reaction pathways.

Intramolecular Cyclization Tendencies

The cis-isomer of this compound possesses a unique spatial arrangement where the two aldehyde groups are in close proximity. This arrangement can favor intramolecular reactions, where the two functional groups within the same molecule react with each other. One such possibility is the formation of an intramolecular hemiacetal, which would reduce the availability of the aldehyde groups for intermolecular reactions. However, the formation of stable intramolecular aldol products is generally disfavored due to strain issues, and such products often revert to the starting dialdehyde. stackexchange.com The potential for intramolecular cyclization is a key consideration in designing reactions involving the cis-isomer, as it competes with the desired intermolecular pathways.

Stereochemical Influences on Condensation Reactivity

The stereochemistry of this compound, specifically the cis and trans isomerism, plays a crucial role in determining its reactivity in condensation reactions.

trans-Isomer: The trans-isomer has an extended conformation, which makes its aldehyde groups more accessible for intermolecular reactions. This enhanced accessibility leads to greater reactivity in processes like polymerization and crosslinking.

cis-Isomer: In the cis-isomer, the close proximity of the aldehyde groups can lead to a preference for intramolecular reactions, such as the formation of an intramolecular hemiacetal. This can decrease its effectiveness in intermolecular condensation reactions like Schiff base synthesis.

The stereochemical outcome of the synthesis of this compound is therefore critical. For example, purification by silica (B1680970) gel column chromatography has been shown to yield the pure trans-diastereomer. acs.org

Table 1: Stereochemical Influence on Reactivity

| Isomer | Conformation | Predominant Reactivity | Favored Applications |

| trans | Extended | Intermolecular Condensation | Polymerization, Crosslinking |

| cis | Proximal Aldehydes | Intramolecular Reactions | (Potential for specific cyclic products) |

Aldol Reaction Behavior and Limitations

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.com However, the behavior of this compound in aldol reactions is subject to significant limitations.

Steric and Electronic Factors Governing Reactivity

Aldehydes are generally more reactive in nucleophilic addition reactions than ketones due to both steric and electronic factors. ncert.nic.in In aldehydes, the single substituent attached to the carbonyl carbon presents less steric hindrance to an incoming nucleophile compared to the two larger substituents in ketones. ncert.nic.in Electronically, the two alkyl groups in ketones reduce the electrophilicity of the carbonyl carbon more effectively than the single alkyl group in aldehydes. ncert.nic.in

For this compound, the reactivity of the aldehyde groups is influenced by the bulky cyclohexane ring. While the aldehyde groups themselves are reactive, the steric hindrance from the ring can impact the approach of nucleophiles. stackexchange.comguidechem.com

Challenges in Self-Condensation Pathways

The self-condensation of this compound, where it acts as both the nucleophile and the electrophile, faces significant hurdles. stackexchange.comguidechem.com A key issue is that the α-carbon of the aldehyde is tertiary. stackexchange.comguidechem.com While it possesses an α-hydrogen necessary for enolate formation, the subsequent aldol addition results in the formation of a quaternary carbon center. stackexchange.comguidechem.com This structure cannot undergo the subsequent elimination of water to form an α,β-unsaturated aldehyde, which is the hallmark of an aldol condensation reaction. stackexchange.comguidechem.com Therefore, while an aldol addition might occur, the full condensation is not possible when this compound acts as the nucleophilic component. stackexchange.comguidechem.com

Furthermore, aldol reactions that generate quaternary centers are generally difficult to achieve due to significant steric hindrance at the reacting α-carbon of the enolate. stackexchange.comguidechem.com

Crossed Aldol Reactions with External Nucleophiles

While self-condensation is problematic, this compound can effectively participate in crossed aldol reactions where it acts as the electrophilic component. stackexchange.comguidechem.com In these reactions, a different enolate, derived from another aldehyde or ketone, acts as the nucleophile and attacks the carbonyl carbon of this compound. stackexchange.comguidechem.com

For example, a crossed aldol condensation with acetone (B3395972) has been documented. stackexchange.com In this scenario, the enolate of acetone attacks the aldehyde group of cyclohexanecarbaldehyde (a related monofunctional compound), and subsequent dehydration is possible because the newly formed β-hydroxy ketone has available α-hydrogens from the acetone moiety. stackexchange.com The success of such mixed aldol reactions often relies on one reactant lacking α-hydrogens, which simplifies the product mixture. libretexts.org

Table 2: Aldol Reaction Behavior of this compound

| Reaction Type | Role of this compound | Feasibility | Key Challenges/Features |

| Self-Condensation | Nucleophile and Electrophile | Highly Challenging | Formation of a quaternary center prevents condensation; steric hindrance. stackexchange.comguidechem.com |

| Crossed Aldol Reaction | Electrophile | Feasible | Reacts with external enolates; allows for condensation if the nucleophile has sufficient α-hydrogens. stackexchange.comguidechem.com |

Substitution Reactions and Functional Group Interconversions

The aldehyde functional groups in this compound are the primary sites for substitution and interconversion reactions. These transformations allow for the synthesis of a diverse range of derivatives with different chemical properties.

Nucleophilic substitution reactions can occur at the carbonyl carbons of the aldehyde groups. These reactions are facilitated by the electron-withdrawing nature of the carbonyl oxygen, which makes the carbon atom electrophilic and thus a target for nucleophiles. Common nucleophiles that can react with this compound include Grignard reagents and organolithium compounds, leading to the formation of various substituted derivatives.

Key functional group interconversions involving this compound include oxidation and reduction.

Oxidation: The aldehyde groups can be oxidized to form cyclohexane-1,4-dicarboxylic acid. ontosight.ai This transformation can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or pyridinium (B92312) chlorochromate (PCC).

Reduction: Conversely, the aldehyde groups can be reduced to yield cyclohexane-1,4-dimethanol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). solubilityofthings.com

These interconversions are fundamental in organic synthesis, enabling the strategic modification of the molecule to achieve desired structures and functionalities. solubilityofthings.comimperial.ac.uk

It is important to note the stereochemistry of this compound, which exists as cis and trans isomers. uou.ac.in The reactivity and the stereochemical outcome of its reactions can be influenced by the specific isomer used.

The table below summarizes the primary functional group interconversions of this compound.

| Reaction Type | Reagent(s) | Major Product |

| Oxidation | Potassium permanganate (KMnO₄), Pyridinium chlorochromate (PCC) | Cyclohexane-1,4-dicarboxylic acid |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Cyclohexane-1,4-dimethanol |

| Nucleophilic Substitution | Grignard reagents, Organolithium compounds | Various substituted derivatives |

Polymerization Mechanisms Initiated by Dialdehyde Moieties

The presence of two aldehyde groups makes this compound a suitable monomer for various polymerization reactions. These reactions leverage the reactivity of the aldehyde moieties to form long-chain polymers with diverse structures and properties.

This compound can undergo polycondensation with multi-hydroxy functional monomers, such as pentaerythritol, in the presence of an acid catalyst to form polyspiroacetals. researchgate.net This type of polymerization is a step-growth process where the dialdehyde reacts with the polyol to form acetal (B89532) linkages, with the concurrent elimination of a small molecule, typically water.

The mechanism involves the acid-catalyzed nucleophilic addition of the hydroxyl groups of the polyol to the carbonyl carbons of the dialdehyde. This initial reaction forms a hemiacetal intermediate. Subsequent reaction with another hydroxyl group, either intramolecularly or from another monomer, leads to the formation of a stable cyclic acetal, or spiroacetal, structure within the polymer backbone. The resulting polyspiroacetals are a subclass of ladder polymers, which are known for their thermal and chemical stability. researchgate.net These polymers are often soluble in specialized solvents like hexafluoroisopropanol. researchgate.net

The table below outlines the key components and products in the formation of polyspiroacetals from this compound.

| Monomer 1 | Monomer 2 | Catalyst | Polymer Type | Key Linkage |

| This compound | Multihydroxy functional monomer (e.g., pentaerythritol) | Acid catalyst (e.g., p-toluenesulfonic acid) | Polyspiroacetal | Acetal |

Cyclopolymerization is a polymerization technique where a monomer containing two or more polymerizable functional groups reacts to form a polymer with cyclic structures in the main chain. While the search results provide extensive information on polymerization reactions involving dialdehydes, specific detailed mechanistic investigations on the cyclopolymerization of this compound itself are not explicitly detailed in the provided search results. However, the general principles of polymerization involving dialdehydes suggest its potential for such reactions.

The dual aldehyde functionalities of this compound allow it to act as a monomer in the synthesis of various polymers. For instance, it is used in the production of polymers and resins. The formation of polynaphthalene networks through Bergman cyclopolymerization of bis-ortho-diynylarenes has been studied, which points to the broader field of cyclization-based polymer synthesis. researchgate.net

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Cyclohexane-1,4-dicarbaldehyde (B67137), offering a window into the proton and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy provides valuable information about the different types of protons and their immediate chemical surroundings in this compound. The aldehyde protons (–CHO) are particularly diagnostic, typically appearing as a singlet in the downfield region of the spectrum, around δ 9.5–10.5 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom of the carbonyl group. The protons on the cyclohexane (B81311) ring give rise to a more complex set of signals in the upfield region, typically between δ 1.5 and 2.5 ppm. The exact chemical shifts and splitting patterns of these ring protons are influenced by their axial or equatorial positions and their coupling with neighboring protons, providing insight into the conformational dynamics of the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde Protons (CHO) | 9.5 - 10.5 |

| Cyclohexane Ring Protons | 1.5 - 2.5 |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. spectrabase.com The most downfield signal corresponds to the carbonyl carbon of the aldehyde groups, typically appearing around δ 200–205 ppm. The carbons of the cyclohexane ring resonate at much higher fields, generally in the range of δ 25–50 ppm. The specific chemical shifts of the ring carbons can help to distinguish between the cis and trans isomers of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 200 - 205 |

| Cyclohexane Ring Carbons | 25 - 50 |

NMR spectroscopy is a powerful tool for studying the conformational preferences of this compound. The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. vaia.com The substituents (aldehyde groups) can occupy either axial or equatorial positions. libretexts.org Through-space interactions, such as the Nuclear Overhauser Effect (NOE), can be used to determine the relative spatial proximity of different protons, which in turn helps to establish the preferred conformation and the cis/trans stereochemistry of the aldehyde groups. For the trans isomer, the diequatorial conformation is generally more stable, as it minimizes steric hindrance between the aldehyde groups. vaia.com The interconversion between different chair conformations, known as a ring-flip, can also be studied using variable-temperature NMR experiments. libretexts.orglibretexts.org

¹³C NMR for Carbon Skeleton Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. google.com The most prominent and diagnostic absorption band in the IR spectrum is the strong C=O stretching vibration of the aldehyde groups, which typically appears in the region of 1730–1700 cm⁻¹. researchgate.net Another characteristic feature is the C-H stretching vibration of the aldehyde proton, which gives rise to one or two bands in the range of 2850–2700 cm⁻¹. The presence of these distinct peaks provides strong evidence for the dialdehyde (B1249045) functionality. Additionally, the C-H stretching and bending vibrations of the cyclohexane ring are observed in the regions of 3000–2850 cm⁻¹ and 1470–1450 cm⁻¹, respectively. qiboch.comlibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1730 - 1700 |

| Aldehyde (C-H) | Stretch | 2850 - 2700 |

| Alkane (C-H) | Stretch | 3000 - 2850 |

| Alkane (C-H) | Bend | 1470 - 1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, further confirming its structure. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 140.18 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of C₈H₁₂O₂. The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragmentation pathways for aldehydes include the loss of the aldehyde group (CHO) or the cleavage of bonds within the cyclohexane ring.

X-ray Diffraction for Solid-State Structure and Stereochemistry Elucidation

Thermal Analysis Techniques for Reaction Monitoring and Material Properties

Thermal analysis techniques are crucial in characterizing the thermal stability and phase behavior of materials. For this compound, these methods provide essential data for its application in polymer synthesis and material science.

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere. This analysis is critical for determining the thermal stability and decomposition profile of chemical compounds.

While specific TGA data for the monomer this compound is not extensively detailed in publicly available research, the application of TGA is considered essential for evaluating its degradation behavior. For aldehydes, competing thermal processes such as oxidation to the corresponding dicarboxylic acid and polymerization must be quantitatively assessed, which can be achieved through TGA under both inert and oxidative atmospheres. In general, aldehydes are understood to possess lower thermal stability compared to their nitrile counterparts.

In the context of polymers derived from this aldehyde, TGA is instrumental. For instance, polyspiroacetals synthesized from 1,4-cyclohexanedicarbaldehyde have been shown to be thermally stable.

Table 1: TGA Data for Polyspiroacetals Derived from this compound

| Polymer Type | Degradation Temperature (Td) |

|---|

This table illustrates the high thermal stability of polymers synthesized using this compound, as determined by TGA.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study thermal transitions such as melting, crystallization, and glass transitions.

For this compound, DSC analysis is vital for identifying its phase transitions. However, specific experimental DSC data for the monomer is not readily found in the surveyed scientific literature.

In polymerization studies, DSC is invaluable for characterizing the properties of the resulting polymers. Research on novel polyspiroacetals synthesized from 1,4-cyclohexanedicarbaldehyde and various multi-hydroxy monomers has utilized DSC to determine the glass transition temperatures (Tg) of the resulting polymers. These studies have shown that the Tg can be modulated by the choice of the co-monomer. researchgate.net

Table 2: DSC Data for Polyspiroacetals from this compound

| Polymer System | Glass Transition Temperature (Tg) |

|---|

This table summarizes the range of glass transition temperatures observed for polyspiroacetals, highlighting the versatility of this compound in creating polymers with tunable thermal properties.

The reaction of 1,4-cyclohexanedicarbaldehyde with multihydroxy functional monomers in the presence of an acid catalyst leads to the formation of these thermally stable spiropolymers. researchgate.net The characterization of these polymers by DSC provides critical insights into their structure-property relationships. researchgate.net

Applications in Polymer Science and Materials Chemistry

Polymeric Precursors and Monomers in Advanced Materials Synthesis

Cyclohexane-1,4-dicarbaldehyde (B67137) serves as a crucial building block for a variety of polymers, contributing to the development of materials with tailored properties. acs.org

This compound is utilized in the synthesis of polyspiroacetals through its reaction with multi-hydroxy functional monomers in the presence of an acid catalyst. researchgate.net This polymerization yields spiropolymers, a subclass of ladder polymers, which are known for their thermal and chemical stability. researchgate.net These polymers are generally soluble in solvents like hexafluoroisopropanol. researchgate.net The synthesis of the first entirely organic spiro polymer was achieved through the reaction of 1,4-cyclohexanedione (B43130) and pentaerythritol. researchgate.net

Key Research Findings on Polyspiroacetal Synthesis

| Reactant 1 | Reactant 2 | Polymer Type | Key Properties |

|---|---|---|---|

| This compound | Multi-hydroxy functional monomers | Polyspiroacetal | Thermally stable, high chemical stability, soluble in hexafluoroisopropanol researchgate.net |

| 1,4-Cyclohexanedione | Pentaerythritol | Polyspiroketal | High thermal stability (decomposes at 350°C), highly crystalline, soluble in hexafluoroisopropanol researchgate.net |

Ladder polymers, characterized by their double-stranded backbone, exhibit exceptional stability. researchgate.net this compound is a key component in the design of certain ladder polymers. For instance, spiropolymers, which can be synthesized from this dialdehyde (B1249045), are considered a subclass of ladder polymers. researchgate.net The synthesis of well-defined conjugated ladder polymers has been achieved using various methods, including post-polymerization cyclizations. researchgate.net

While this compound itself is not directly used in the synthesis of poly(cyclohexane-1,4-dimethylene cyclohexane-1,4-dicarboxylate) (PCCD), its corresponding diacid, cyclohexane-1,4-dicarboxylic acid (CHDA), is a primary monomer. researchgate.netgoogle.com PCCD is synthesized through the polycondensation of CHDA (or its dimethyl ester) and 1,4-cyclohexanedimethanol (B133615) (CHDM). researchgate.netgoogle.com This polyester (B1180765) is noted for its crystallinity and resistance to weathering. google.com The solid-state polymerization (SSP) process can be employed to produce PCCD with high melting temperatures and crystallinity by minimizing the isomerization from the trans to the cis form in the polymer chain. researchgate.net The properties of these polyesters, such as the glass transition temperature, can be tuned by adjusting the cis/trans ratio of the cyclohexane (B81311) moiety. unibo.itnih.gov

Properties of Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s

| Diol Used (increasing methylene (B1212753) groups) | Resulting Polyester Properties |

|---|---|

| Diols with 3, 4, 5, and 6 methylene groups | Flexibility can be finely tuned (Tg decreases with more methylene groups) unibo.it |

| Odd-numbered methylene groups | Easier to melt-quench to a fully amorphous glassy state unibo.it |

This compound in Ladder Polymer Design

Advanced Functional Materials Development

The unique structural features of this compound make it a valuable component in the development of advanced functional materials with specific optical and structural properties.

This compound is used in the manufacturing of thermotropic liquid crystal modules for optical displays and screens. nih.govresearchgate.net The incorporation of the 1,4-disubstituted cyclohexane ring, as a replacement for benzene (B151609) rings, can lead to increased clearing points in liquid crystalline materials. whiterose.ac.uk Polyesters prepared from hydroquinone (B1673460) and 1,4-cyclohexanedicarboxylic acid can exhibit a mesogenic phase. researchgate.net

Covalent Organic Frameworks (COFs) are crystalline porous polymers with a wide range of applications. rsc.org The bifunctional reactivity of aldehydes like this compound allows them to act as linkers in the construction of COFs. These linkages are typically formed through condensation reactions with amines to create imine bonds. The geometry and connectivity of the building blocks, such as dialdehydes, determine the resulting network topology of the COF. mdpi.com While benzene-1,4-dicarbaldehyde derivatives are commonly used, the principle extends to cyclohexane-based linkers for creating these highly ordered, porous structures. rsc.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,10-Cyclooctadecanedione |

| 1,4-Cyclohexanedicarboxylic acid (CHDA) |

| 1,4-Cyclohexanedimethanol (CHDM) |

| 1,4-Cyclohexanedione |

| Benzene-1,4-dicarbaldehyde |

| This compound |

| Dimethyl sulfoxide |

| Hexafluoroisopropanol |

| Hydroquinone |

| Pentaerythritol |

Contributions to Supramolecular Chemistry and Self Assembly

Design of Molecular Gyroscopes and Rotaxanes

Molecular gyroscopes are nanoscale devices that contain a rotating component (rotor) within a stationary framework (stator). Rotaxanes are mechanically interlocked molecules consisting of a "dumbbell-shaped" molecule threaded through a macrocycle. Cyclohexane-1,4-dicarbaldehyde (B67137) has been instrumental in the synthesis of these fascinating structures.

The synthesis of molecular gyroscopes often involves condensation reactions between macrocyclic diamines and dicarbaldehydes, such as this compound. oup.comresearchgate.net These reactions lead to the formation of macrocage molecules where the cyclohexane (B81311) unit acts as the rotor. oup.comresearchgate.net The inherent flexibility of the cyclohexane ring and the reactivity of the aldehyde groups make it a suitable component for constructing these intricate architectures.

For instance, a series of macrocage molecules that can be considered molecular gyroscopes have been synthesized through the condensation of macrocyclic diamines with cyclohexane-1,4-dicarbaldehydes that have substituents at the 1 and 4 positions. oup.comresearchgate.net The resulting structures consist of a cyclohexane rotor encapsulated within a larger macrocyclic framework.

Table 1: Synthesis of Molecular Gyroscopes

| Reactants | Product | Key Feature |

| Macrocyclic diamines and Cyclohexane-1,4-dicarbaldehydes | Macrocage molecules | Cyclohexane unit acts as a rotor within a stator framework. oup.comresearchgate.net |

The rotational behavior of the cyclohexane rotor within these molecular gyroscopes is significantly influenced by steric hindrance. oup.comresearchgate.net The size and nature of the substituents on the cyclohexane ring can dramatically affect the rotational dynamics. researchgate.net In some cases, the steric bulk of the substituents is so significant that it allows for the isolation of geometric isomers, which represent formal intermediates of the hindered rotation process. oup.comresearchgate.net This suggests a stepwise motion of the rotor within the macrocage, providing valuable insights into the mechanics of these molecular machines. researchgate.net

Studies on similar systems, such as rotaxanes with azo- and hydrazodicarboxamide-based templates, have shown that the rate of rotation can be controlled and switched by chemical modifications. mdpi.com For example, the interconversion between the azo and hydrazo forms of a oup.comrotaxane can alter the circumrotation rate. mdpi.com This principle of controlling rotational dynamics through chemical or light-induced changes is a key area of research in the field of molecular machines. nih.gov

Synthesis of Macrocycle-Based Architectures

Ligand Synthesis for Coordination Chemistry

The aldehyde functional groups of this compound make it a valuable precursor for the synthesis of ligands used in coordination chemistry. These ligands can then be used to construct complex metal-organic structures.

This compound can be transformed into ligands that coordinate with metal ions to form metal-organic coordination networks. For example, its derivatives can act as ligands that bind to metal centers, such as Ag⁺ or Cu⁺, to create coordination polymers or metal-organic frameworks (MOFs). The conformational dynamics of the cyclohexane ring, specifically the chair and boat conformers, play a crucial role in determining the spatial orientation of the coordinating groups, which in turn influences the structure of the resulting network. In the more stable chair conformation, the functional groups are typically in equatorial positions, which minimizes steric hindrance and facilitates the formation of linear coordination polymers.

Aromatic analogues of this compound, such as 2,5-bis(alkoxy)benzene-1,4-dicarbaldehydes, have been shown to form complex trinodal self-penetrating coordination networks with metal salts like cobalt(II) thiocyanate. This highlights the potential of dicarbaldehyde-based ligands in directing the self-assembly of intricate, higher-order supramolecular structures. The ability to form such complex networks is a testament to the versatility of the dicarbaldehyde functional group in supramolecular synthesis.

Formation of Metal-Organic Coordination Networks

Orthogonal Self-Assembly Strategies

Orthogonal self-assembly is a powerful strategy for constructing complex supramolecular systems by using multiple, non-interfering self-assembly processes. While direct research on this compound in orthogonal self-assembly is not extensively detailed in the provided context, the principles of its reactivity suggest its potential in such strategies. For example, the aldehyde groups could participate in imine condensation, a reversible covalent bond formation, which is a common tool in constructing complex self-assembled cages and capsules. mdpi.com This type of reaction, combined with other non-covalent interactions, could be employed in a modular approach to build sophisticated supramolecular architectures.

Hydrogen-Bonded Supramolecular Assemblies

The role of this compound in the formation of supramolecular assemblies through hydrogen bonding is a nuanced topic, primarily centered on the capacity of its aldehyde groups to act as hydrogen bond acceptors. Unlike molecules with strong hydrogen bond donors like hydroxyl or amine groups, the aldehyde C-H bond is typically not acidic enough to be a significant donor. Consequently, the supramolecular chemistry of this compound is largely dictated by weaker C-H···O interactions and its utility as a building block for larger molecules that can participate in more robust hydrogen bonding.

While dedicated studies on the self-assembly of pure this compound are not extensively documented, research on its derivatives provides significant insight into its potential for forming organized supramolecular structures. A notable example is a Schiff base derivative formed from (1R,4R)-cyclohexane-1,4-diamine and 2-formyl-1H-pyrrole, which is structurally related to this compound. The resulting compound, diethyl 2,2'-[((1E,1'E)-{[(1R,4R)-cyclohexane-1,4-diyl]bis(azanylylidene)}bis(methanylylidene))bis(1H-pyrrole-2,1-diyl)]diacetate, demonstrates how the cyclohexane-1,4-diyl scaffold can direct the formation of extended hydrogen-bonded networks. thieme-connect.com In the crystal structure of this derivative, molecules are linked by pairs of C-H···O hydrogen bonds, forming chains that create specific ring motifs. thieme-connect.com The cyclohexane ring itself adopts a stable chair conformation, which orients the functional groups for effective intermolecular interactions. thieme-connect.com

The hydrogen bonding in this derivative involves a hydrogen atom from a pyrrole (B145914) ring and the oxygen atom of an ethyl acetate (B1210297) group on an adjacent molecule. thieme-connect.com This C-H···O interaction, though weaker than conventional hydrogen bonds, is a critical force in the crystal engineering of molecules lacking stronger donors. rsc.orgnih.gov

The principle of using the cyclohexane-1,4-diyl unit as a scaffold for supramolecular assembly is also well-established with related compounds. For instance, cis-cyclohexane-1,4-dicarboxylic acid self-assembles into zigzag chains through strong O-H···O hydrogen bonds between the carboxylic acid groups of neighboring molecules. researchgate.net This illustrates the geometric predisposition of the 1,4-disubstituted cyclohexane ring to facilitate linear or zigzag supramolecular arrangements.

For this compound itself, the aldehyde's carbonyl oxygen is a potential hydrogen bond acceptor. In the absence of strong donors, it is plausible that weak C-H···O hydrogen bonds involving the aldehyde C-H or the cyclohexane ring's C-H groups could direct its self-assembly in the solid state. rsc.org The formation of such weak hydrogen bonds has been recognized as a significant factor in the structure of many organic crystals. nih.gov

Interactive Data Table: Hydrogen Bond Geometry in a this compound Derivative

This table details the C-H···O hydrogen bond parameters found in the crystal structure of diethyl 2,2'-[((1E,1'E)-{[(1R,4R)-cyclohexane-1,4-diyl]bis(azanylylidene)}bis(methanylylidene))bis(1H-pyrrole-2,1-diyl)]diacetate. thieme-connect.com

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation for Acceptor |

| C(10)-H(10)···O(2) | 0.93 | 2.45 | 3.339(3) | 160 | x, -1+y, z |

Data sourced from a study on a derivative of this compound, illustrating the potential for C-H···O hydrogen bonding. thieme-connect.com

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Intermediate in Complex Molecule Synthesis

The dual aldehyde functionality of cyclohexane-1,4-dicarbaldehyde (B67137) makes it an important intermediate in the synthesis of diverse and complex organic compounds. These aldehyde groups are susceptible to nucleophilic attack, facilitating a variety of addition and condensation reactions that lead to the formation of more intricate molecular architectures.

This compound is a recognized precursor for the synthesis of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their ring structure and are fundamental components of many biologically active molecules and functional materials. thermofisher.com The dicarbaldehyde can react with various nucleophiles, such as amines and their derivatives, to construct different heterocyclic systems. For example, it can be used in multicomponent reactions to produce polysubstituted 1,4-dihydropyridines, which are precursors to a variety of pharmacologically important molecules. researchgate.netscribd.com

The compound serves as a key building block for the creation of biologically active molecules. musechem.com Its structure can be incorporated into larger frameworks to develop new therapeutic agents and other compounds with desired biological functions. The reactivity of its aldehyde groups allows for the introduction of various functional groups and the construction of complex scaffolds found in many natural and synthetic bioactive products. acs.org For instance, derivatives of this compound have been explored for their potential in developing drugs that target diseases related to oxidative stress.

In medicinal chemistry, this compound has been utilized as an intermediate in the synthesis of novel anti-inflammatory agents. Research has shown that derivatives synthesized from this compound can significantly reduce pro-inflammatory cytokines in vitro. This highlights its role in drug discovery and development, providing a scaffold that can be modified to create potent therapeutic agents. nih.gov The synthesis of various new compounds with potential anti-inflammatory and anticonvulsant properties often involves the use of dicarbaldehyde-like structures as starting points. nih.govmdpi.com

This compound, as a meso-1,4-dialdehyde, can be used in iridium-catalyzed asymmetric Tishchenko reactions to produce chiral lactones. acs.orgnih.gov Chiral lactones are valuable synthetic intermediates and are present in many biologically significant molecules. researchgate.netrsc.orgrsc.org This reaction involves the desymmetrization of the starting dialdehyde (B1249045), leading to the formation of a single, desired stereoisomer of the lactone product. nih.gov The reaction proceeds in good yield with moderate enantiomeric excess, providing an efficient route to these important chiral building blocks. acs.orgnih.gov

Synthesis of Anti-inflammatory Agents and Other Therapeutic Agents

Scaffold Design for Chemical Libraries

This compound and its precursors, like cyclohexane-1,4-dione, are valuable in the design and synthesis of chemical libraries. mdpi.comwikipedia.org These libraries, which are collections of diverse small molecules, are essential tools in drug discovery for identifying new lead compounds. mdpi.comrjeid.com The cyclohexane (B81311) framework provides a three-dimensional, sp3-rich core structure that is desirable in modern drug discovery. mdpi.com By using this scaffold, chemists can generate a multitude of derivatives with varying substituents, creating a library of compounds with diverse chemical and biological properties for high-throughput screening. mdpi.com

Exploration in Agrochemical Research

The utility of this compound extends into agrochemical research, where it is used as an intermediate in the synthesis of new pesticides and other crop protection agents. The development of effective and selective agrochemicals is crucial for modern agriculture. researchgate.net The structural features of this compound allow for its incorporation into molecules designed to interact with specific biological targets in pests, such as the inhibition of chitin (B13524) synthesis in insects by benzoylurea (B1208200) insecticides. researchgate.net

Advanced Building Blocks for Rigid-Rod Arrays

This compound, particularly the trans isomer, is utilized as a building block in the construction of rigid-rod arrays and molecular gyroscopes. oup.comoup.com In these complex supramolecular structures, the cyclohexane unit can act as a rotor. The rotational behavior of this rotor can be influenced by the size of the substituents attached to it. oup.com Condensation of trans-cyclohexane-1,4-dicarbaldehyde derivatives with macrocyclic diamines leads to the formation of cage-like molecules with unique dynamic properties. oup.comoup.com

Computational and Theoretical Studies of Cyclohexane 1,4 Dicarbaldehyde

Conformational Analysis and Energy Minimization

The most stable conformation for a cyclohexane (B81311) ring is the chair form, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles of approximately 109.5° and staggering the hydrogen atoms on adjacent carbons. pressbooks.publibretexts.org For Cyclohexane-1,4-dicarbaldehyde (B67137), adopting the chair conformation allows the aldehyde groups to be positioned in space in a way that minimizes steric hindrance. vaia.com This conformation is not rigid; the molecule rapidly interconverts between two equivalent chair conformations through a process known as ring-flipping. pressbooks.pubwikipedia.org During this flip, axial substituents become equatorial and vice versa. wikipedia.org The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 45 kJ/mol, allowing for about a million interconversions per second at room temperature. pressbooks.pub Computational methods like Density Functional Theory (DFT) can be used to model these dynamics and predict the energy barriers between different conformers. Less stable conformations, such as the boat and half-chair, are higher in energy due to torsional strain from eclipsed bonds and steric repulsion between "flagpole" hydrogens in the boat form. pressbooks.publibretexts.org

This compound can exist as two geometric isomers: cis and trans. In the cis isomer, both aldehyde groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. savemyexams.comlibretexts.org

Table 1: General Stability of this compound Isomers

| Isomer | Preferred Conformation of Substituents | Relative Stability | Reason for Stability Difference |

|---|---|---|---|

| trans | Di-equatorial | More Stable | Minimizes steric hindrance between substituents and the ring. vaia.com |

| cis | Axial-equatorial | Less Stable | Inevitable steric interactions involving the axial substituent. wikipedia.org |

Chair Conformation Stability and Dynamics

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy changes throughout the process.

Understanding a reaction's mechanism requires the characterization of its transition state—the highest energy point on the reaction pathway. smu.edu Computational software, such as Gaussian or ORCA, can be employed for transition-state analysis of reactions involving this compound. For instance, in the oxidation of 1,4-cyclohexanedimethanol (B133615) to form this compound, computational analysis can elucidate the mechanism by modeling the key steps, such as hydride transfer. nih.gov These models calculate the structure and energy of the transition state, revealing how factors like bond lengths and angles change as reactants are converted to products. smu.edu Techniques like Non-Covalent Interaction (NCI) analysis can further reveal stabilizing or destabilizing forces, such as dispersion interactions, within the transition state structure, which can influence the reaction's stereoselectivity. researchgate.net

The rate of a reaction is determined by its activation energy, or energy barrier. Computational chemistry provides a means to calculate these barriers, offering insight into catalyst efficiency. nih.gov

In a study focused on the enzymatic synthesis of this compound from 1,4-cyclohexanedimethanol (CHDM), researchers used a combination of quantum mechanics and molecular mechanics (QM/MM) to calculate the energy barriers for the oxidation reaction catalyzed by an alcohol oxidase. nih.gov The wild-type enzyme showed a high energy barrier for the second oxidation step (from the intermediate 4-hydroxymethyl-cyclohexanecarbaldehyde to the final product), which limited the reaction's efficiency. nih.gov Through protein engineering guided by computational modeling, a mutant enzyme (W4) was created. This engineered enzyme adjusted the conformation of the substrate in the active site, reducing the distance for hydride transfer. nih.gov This conformational change significantly lowered the activation energy, thereby increasing the catalytic efficiency. nih.gov

Table 2: Calculated Energy Barriers for the Enzymatic Synthesis of this compound

| Enzyme Variant | Reaction Step | Substrate | Calculated Energy Barrier (kcal·mol⁻¹) |

|---|---|---|---|

| Wild-Type AcCO | Hydride Transfer | CHDM | 13.5 |

| Wild-Type AcCO | Hydride Transfer | HMCA¹ | 20.2 |

| Mutant W4 | Hydride Transfer | CHDM | 6.2 |

| Mutant W4 | Hydride Transfer | HMCA¹ | 9.2 |

Source: nih.gov ¹HMCA: 4-hydroxymethyl-cyclohexanecarbaldehyde (intermediate)

Transition State Analysis

Structure-Reactivity Relationship Prediction

Computational studies can predict how the specific structural features of this compound influence its chemical reactivity. The molecule's key functional groups are the two aldehydes (-CHO). These groups are electrophilic, making the carbonyl carbons susceptible to nucleophilic attack, which is a primary mode of reactivity for this compound.

Computational models can quantify aspects of this reactivity. For example, DFT calculations can be used to determine the energies of frontier molecular orbitals (HOMO and LUMO), which helps in predicting how the molecule will interact with other reagents. clockss.org Structure-activity relationship (SAR) studies, often supported by computational data, highlight the importance of the aldehyde groups in the compound's utility as a building block in organic synthesis for creating more complex molecules. For instance, modeling can predict the outcomes of condensation reactions or the formation of heterocyclic compounds from this compound.

Molecular Dynamics Simulations for Supramolecular Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the dynamic nature of molecules and their assemblies. In the context of supramolecular chemistry, MD simulations provide atomic-level insights into the processes of self-assembly, conformational dynamics, and the stability of non-covalently bound architectures. While specific MD studies focusing exclusively on supramolecular systems of this compound are not extensively documented in the literature, the principles and methodologies are well-established from studies on analogous systems. This section will, therefore, discuss the theoretical application and potential findings from MD simulations on hypothetical supramolecular systems involving this compound, based on its structural and chemical properties.

This compound possesses key features that make it a candidate for forming supramolecular structures. The flexible cyclohexane ring can adopt various conformations (chair, boat, twist-boat), and the two aldehyde groups at the 1,4-positions can act as hydrogen bond acceptors. The cis and trans isomers of this molecule would present different spatial orientations of the aldehyde groups, significantly influencing how they might pack and interact to form larger ordered structures. The trans isomer, for instance, is expected to be more stable due to reduced steric hindrance and could potentially form linear, extended chains through intermolecular interactions. vaia.com

MD simulations can be employed to explore the self-assembly of this compound molecules in various solvents. By simulating a system containing many molecules, one can observe the spontaneous formation of aggregates, clusters, or more ordered phases over time. These simulations would reveal the preferred modes of interaction, such as hydrogen bonding between the aldehyde groups and other molecules, and how the conformational flexibility of the cyclohexane ring influences the packing of the molecules in the aggregate.

A critical aspect that can be studied is the influence of the stereochemistry of the this compound on the resulting supramolecular architecture. Separate simulations of the cis and trans isomers would likely show different assembly behaviors. For example, the trans isomer might favor the formation of one-dimensional chains or sheets, while the cis isomer could lead to the formation of cyclic oligomers or more compact, globular aggregates.

The insights gained from such simulations are not merely qualitative. A range of quantitative data can be extracted to characterize the simulated supramolecular systems. This includes the calculation of radial distribution functions (RDFs) to understand the local environment around each molecule, the analysis of hydrogen bond networks to quantify the specific interactions holding the assembly together, and the determination of order parameters to describe the degree of structural organization.

To illustrate the potential data that could be generated from such a study, the following tables present hypothetical findings from a simulated system of trans-cyclohexane-1,4-dicarbaldehyde self-assembly in a non-polar solvent.

Table 1: Simulated Intermolecular Interaction Energies

| Interaction Type | Average Energy (kcal/mol) | Standard Deviation |

| van der Waals | -5.8 | 1.2 |

| Electrostatic | -2.1 | 0.8 |

| Total Non-bonded | -7.9 | 1.5 |

This interactive table showcases the typical energy contributions that stabilize a supramolecular assembly. The van der Waals forces arise from the interactions between the hydrocarbon portions of the molecules, while the electrostatic interactions would be dominated by the polar aldehyde groups.

Table 2: Conformational Analysis of the Cyclohexane Ring in the Supramolecular Assembly

| Conformation | Population (%) | Average Dihedral Angle (C1-C2-C3-C4) |

| Chair | 95.2 | ± 54.5° |

| Twist-Boat | 4.1 | ~0° |

| Boat | 0.7 | ~0° |

This interactive table demonstrates how the conformational preferences of the cyclohexane ring can be quantified from an MD simulation. The overwhelming preference for the chair conformation is expected due to its lower energy.

While the direct application of MD simulations to supramolecular systems of this compound is a prospective area of research, the established success of this computational technique in the broader field of supramolecular chemistry provides a clear roadmap for future investigations. Such studies would undoubtedly provide valuable, atom-level understanding of the structure, dynamics, and function of these potential new materials.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies and Process Intensification

Current production of Cyclohexane-1,4-dicarbaldehyde (B67137) often involves methods like the oxidation of Cyclohexane-1,4-dimethanol or the pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane. rsc.org While effective, these routes can present challenges related to yield, by-product formation, and energy consumption. nih.gov Future research is anticipated to gravitate towards developing more elegant and efficient synthetic strategies.

A significant area of exploration lies in process intensification , which focuses on designing smaller, more efficient, and safer manufacturing processes. frontiersin.orgstolichem.com For this compound, this could manifest as a shift from traditional batch reactors to continuous flow systems. stolichem.com Flow chemistry offers superior control over reaction parameters, potentially leading to higher yields, reduced waste, and enhanced safety. stolichem.com Another promising frontier is the use of biocatalysis. Recently, an engineered alcohol oxidase from Arthrobacter cholorphenolicus has been successfully used to produce the compound from 1,4-cyclohexanedimethanol (B133615) (CHDM), demonstrating the potential of biocatalysis for industrial applications. nih.gov

| Parameter | Current Methods (e.g., Oxidation with PCC) | Potential Future Methods (e.g., Biocatalysis, Flow Chemistry) |

| Reagents | Stoichiometric, often hazardous oxidants (e.g., Pyridinium (B92312) chlorochromate). | Catalytic (enzymatic or metallic), renewable reagents. nih.govacs.org |

| Conditions | Often harsh temperatures and pressures. | Ambient or near-ambient temperature and pressure. nih.govsigmaaldrich.com |

| Efficiency | Moderate yields, potential for by-products. nih.gov | Higher yields, improved selectivity, lower waste generation. nih.govstolichem.com |

| Sustainability | Higher energy consumption, potential for hazardous waste. | Lower energy footprint, biodegradable catalysts, alignment with green chemistry. sigmaaldrich.comessentialchemicalindustry.org |

Expanded Reactivity Profiles and Catalytic Transformations

The two aldehyde groups in this compound are reactive sites for a variety of chemical transformations, including nucleophilic additions, reductions to diols, and oxidations to dicarboxylic acids. However, the full scope of its reactivity remains an area ripe for investigation.